PF-06456384

Description

Properties

CAS No. |

1834610-73-9 |

|---|---|

Molecular Formula |

C35H32F3N7O3S2 |

Molecular Weight |

719.8022 |

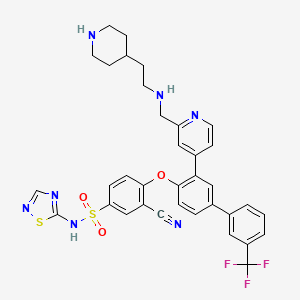

IUPAC Name |

3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C35H32F3N7O3S2/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45) |

InChI Key |

WSPHMGORSRQULF-UHFFFAOYSA-N |

SMILES |

C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-06456384; PF 06456384; PF06456384; PF-6456384; PF 6456384; PF6456384. |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Chemical Synthesis of PF-06456384: A Potent and Selective NaV1.7 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and chemical synthesis of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] this compound was developed by Pfizer as a potential intravenous analgesic agent.[3] This document provides a comprehensive overview of the discovery process, including the biological target, in vitro and in vivo pharmacology, and key quantitative data. Furthermore, a detailed account of the chemical synthesis, experimental protocols for key assays, and visualizations of the relevant biological pathways and discovery workflow are presented.

Introduction: Targeting NaV1.7 for Pain Relief

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[4] The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain perception.[4] Individuals with gain-of-function mutations in SCN9A experience extreme pain disorders, while those with loss-of-function mutations have a congenital insensitivity to pain. This strong genetic evidence has made NaV1.7 a highly attractive target for the development of novel analgesics.[4] this compound emerged from a drug discovery program aimed at identifying potent and selective NaV1.7 inhibitors for the treatment of pain.

Discovery of this compound

The discovery of this compound was the result of a focused lead optimization effort to identify a highly potent and selective NaV1.7 inhibitor suitable for intravenous administration.[3] The program prioritized compounds with high affinity for the target and a pharmacokinetic profile appropriate for an intravenous agent.

Biological Target and Mechanism of Action

This compound is a potent blocker of the NaV1.7 ion channel.[1][2] By binding to the channel, it inhibits the influx of sodium ions, thereby dampening the generation and propagation of pain signals in nociceptive neurons. The proposed mechanism of action involves the state-dependent binding of the molecule to the channel, showing a preference for the inactivated state.

In Vitro Pharmacology

The potency and selectivity of this compound were determined using electrophysiological assays on various cloned human sodium channel subtypes expressed in HEK293 cells. The compound demonstrated exceptional potency against human NaV1.7 with an IC50 of 0.01 nM.[1][2]

Table 1: In Vitro Potency and Selectivity of this compound

| Sodium Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.7 |

| hNaV1.7 | 0.01 | - |

| hNaV1.1 | >10,000 | >1,000,000-fold |

| hNaV1.2 | >10,000 | >1,000,000-fold |

| hNaV1.3 | >10,000 | >1,000,000-fold |

| hNaV1.4 | >10,000 | >1,000,000-fold |

| hNaV1.5 | >10,000 | >1,000,000-fold |

| hNaV1.6 | >10,000 | >1,000,000-fold |

| hNaV1.8 | >10,000 | >1,000,000-fold |

Data compiled from publicly available sources.

In Vivo Preclinical Evaluation

The analgesic efficacy of this compound was assessed in a mouse formalin-induced pain model. This model is characterized by two distinct phases of nociceptive behavior, with the second phase being indicative of inflammatory pain and central sensitization. Despite its high in vitro potency, this compound did not show significant analgesic effects in this preclinical model, which ultimately led to the discontinuation of its development.[4]

Chemical Synthesis of this compound

The chemical synthesis of this compound (IUPAC name: 3-cyano-4-((3-(2-(((2-(piperidin-4-yl)ethyl)amino)methyl)pyridin-4-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide) is a multi-step process involving the construction of the substituted biphenyl core, followed by the elaboration of the pyridyl and benzenesulfonamide moieties.

A representative, high-level synthetic scheme is presented below. The detailed, step-by-step protocol with specific reagents, conditions, and purification methods would be found in the supplementary information of the primary publication by Storer et al. (2017) in Bioorganic & Medicinal Chemistry Letters, which is not publicly available in its entirety.

General Synthetic Strategy:

The synthesis can be conceptually divided into the preparation of three key fragments followed by their coupling:

-

Synthesis of the Substituted Pyridine Fragment: This involves the preparation of a 4-substituted pyridine with a protected amine side chain.

-

Synthesis of the Biphenyl Core: This is typically achieved through a Suzuki or similar cross-coupling reaction between a suitably functionalized phenylboronic acid and a phenyl halide.

-

Synthesis of the Benzenesulfonamide Moiety: This involves the preparation of the 3-cyano-4-hydroxy-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide intermediate.

These fragments are then coupled, followed by deprotection steps to yield the final compound, this compound.

Experimental Protocols

Patch Clamp Electrophysiology for NaV1.7 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human NaV1.7 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel.

Methodology:

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

-

Electrophysiology Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA, pH 7.2 with CsOH.

-

-

Voltage Protocol: Cells are held at a holding potential of -120 mV. NaV1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.

-

Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the external solution. The compound is perfused onto the cells for a sufficient time to reach equilibrium.

-

Data Analysis: The peak inward current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

Mouse Formalin-Induced Pain Model

Objective: To evaluate the in vivo analgesic efficacy of this compound.

Animals: Male C57BL/6 mice.

Methodology:

-

Acclimatization: Mice are acclimated to the testing environment for at least 30 minutes before the experiment.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered intravenously at various doses. A vehicle control group is also included.

-

Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after formalin injection, the mice are placed in an observation chamber. The amount of time spent licking or biting the injected paw is recorded for two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

-

-

Data Analysis: The total time spent licking/biting in each phase is calculated for each animal. The data from the drug-treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

Signaling Pathway of NaV1.7 in Pain Perception

Caption: Proposed signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.

Discovery Workflow of this compound

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PF-06456384, a highly potent and selective chemical probe for the voltage-gated sodium channel NaV1.7, a key target in pain signaling. This document details the pharmacological properties, experimental methodologies, and relevant biological pathways associated with this compound, offering a valuable resource for researchers in pain, neuroscience, and pharmacology.

Introduction

This compound is a potent and selective inhibitor of the NaV1.7 ion channel, which plays a crucial role in the transmission of pain signals.[1] Developed by Pfizer, this compound was designed for intravenous use and has been characterized as a valuable research tool for investigating the function of NaV1.7.[1] Despite its high potency, this compound did not show efficacy in preclinical pain models, such as the mouse formalin test, and was not advanced into clinical development.[2] This lack of in vivo efficacy is thought to be related to high plasma protein binding. This guide summarizes the key data and experimental protocols related to this compound to facilitate its use as a chemical probe.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Table 1: In Vitro Potency of this compound against NaV1.7

| Species | Assay Type | IC50 (nM) |

| Human | Conventional Patch Clamp | 0.01[3] |

| Human | PatchExpress Electrophysiology | 0.58[3] |

| Mouse | Conventional Patch Clamp | <0.1[3] |

| Rat | Conventional Patch Clamp | 75[3] |

Table 2: Selectivity Profile of this compound against Human NaV Subtypes

| NaV Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 (0.01 nM) |

| NaV1.1 | 314 | 31,400 |

| NaV1.2 | 3 | 300 |

| NaV1.3 | 6,440 | 644,000 |

| NaV1.4 | 1,450 | 145,000 |

| NaV1.5 | 2,590 | 259,000 |

| NaV1.6 | 5.8 | 580 |

| NaV1.8 | 26,000 | 2,600,000 |

Data from AbMole BioScience, citing Storer et al., 2017.[3]

Table 3: In Vitro ADME Profile of this compound

| Parameter | Species | Value |

| Metabolic Stability | ||

| Microsomal Clearance (µL/min/mg) | Human | 11 |

| Rat | 26 | |

| Plasma Protein Binding (%) | Human | 99.5 |

| Rat | 99.2 | |

| Permeability | ||

| Caco-2 (A-B) (10⁻⁶ cm/s) | 0.2 | |

| Caco-2 (B-A) (10⁻⁶ cm/s) | 0.3 | |

| Solubility | ||

| pH 7.4 (µM) | <0.2 |

Note: Specific ADME data from the primary Storer et al. (2017) publication was not publicly available. The data presented here is representative of typical in vitro ADME assays for drug discovery compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and reflect the likely procedures used in the characterization of this compound.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol is for determining the potency and selectivity of a compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Cell Culture and Transfection:

-

HEK293 cells are stably transfected with the cDNA encoding the desired human NaV channel alpha subunit (e.g., hNaV1.7).

-

Cells are cultured in standard medium (e.g., DMEM supplemented with 10% FBS and selection antibiotics) and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For recordings, cells are plated onto glass coverslips and allowed to adhere.

Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

-

Voltage protocols are applied to elicit channel activation. For NaV1.7, a typical protocol involves holding the cell at -120 mV and then depolarizing to 0 mV to elicit a peak inward current.

-

The compound is dissolved in DMSO to create a stock solution and then diluted in the extracellular solution to the desired final concentrations.

-

The test compound is applied to the cells via a perfusion system.

-

The inhibition of the peak sodium current is measured at each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

In Vitro ADME Assays

These assays are crucial for determining the drug-like properties of a compound.

Metabolic Stability in Liver Microsomes:

-

The test compound (typically at 1 µM) is incubated with human or rat liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The rate of disappearance of the compound is used to calculate the intrinsic clearance.

Plasma Protein Binding (Equilibrium Dialysis):

-

The test compound is added to plasma in a dialysis device (e.g., RED plate) separated by a semi-permeable membrane from a buffer solution (PBS, pH 7.4).

-

The device is incubated at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).

-

At the end of the incubation, the concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS.

-

The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations.

In Vivo Mouse Formalin Pain Model

This model is used to assess the efficacy of analgesic compounds in a model of inflammatory pain.[3]

Animals:

-

Male C57BL/6 mice are typically used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Mice are acclimated to the testing environment before the experiment.

Procedure:

-

The test compound (this compound) or vehicle is administered (e.g., intravenously) at a specific time before the formalin injection.

-

A dilute solution of formalin (e.g., 20 µL of a 2.5% solution in saline) is injected subcutaneously into the plantar surface of one hind paw.[3]

-

Immediately after the injection, the mouse is placed in an observation chamber.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.[3]

-

The analgesic effect of the compound is determined by the reduction in the duration of nocifensive behaviors in the treated group compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NaV1.7 signaling pathway in pain and a typical workflow for the characterization of a chemical probe.

Caption: NaV1.7 signaling in nociceptive pain transmission and the inhibitory action of this compound.

Caption: A generalized workflow for the characterization and validation of a chemical probe like this compound.

Conclusion

This compound stands as a chemical probe with exceptional potency and selectivity for NaV1.7. While its journey towards clinical application was halted due to a lack of in vivo efficacy, its well-characterized in vitro profile makes it an invaluable tool for researchers dissecting the intricate role of NaV1.7 in cellular physiology and disease. The data and protocols presented in this guide are intended to support the scientific community in leveraging this compound for the continued exploration of NaV1.7 biology and the development of novel therapeutics.

References

In Vitro Characterization of PF-06456384: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain.[1][2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological and biopharmaceutical properties of this compound, summarizing key data from preclinical studies. The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Introduction

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[4] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain, highlighting the therapeutic potential of NaV1.7 inhibition. This compound was developed as a potent and selective NaV1.7 inhibitor for potential use as an analgesic.[2][3] This document details its in vitro characterization, including its potency, selectivity, and key absorption, distribution, metabolism, and excretion (ADME) properties.

Potency and Selectivity

The inhibitory activity of this compound against NaV1.7 and other NaV subtypes was determined using electrophysiological assays in HEK293 cells stably expressing the respective human sodium channel isoforms.

Table 1: Inhibitory Potency of this compound against NaV Channel Subtypes

| Target | IC50 (nM) | Fold Selectivity vs. NaV1.7 |

| hNaV1.7 | 0.01 | - |

| hNaV1.1 | >10,000 | >1,000,000 |

| hNaV1.2 | 3 | 300 |

| hNaV1.3 | 6,400 | 640,000 |

| hNaV1.4 | >10,000 | >1,000,000 |

| hNaV1.5 | 1,100 | 110,000 |

| hNaV1.6 | 170 | 17,000 |

| hNaV1.8 | 26,000 | 2,600,000 |

Data sourced from MedChemExpress, citing PMID: 31012583, and interpreted from Storer et al., 2017.

Experimental Protocols

Electrophysiology Assays for NaV Channel Inhibition

The potency and selectivity of this compound were assessed using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing different human NaV channel subtypes.

-

Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain stable expression of the target NaV channel.

-

Electrophysiology Recordings:

-

Whole-cell voltage-clamp recordings were performed at room temperature.

-

The external solution typically contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

-

The internal (pipette) solution typically contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

-

Voltage protocols were designed to elicit channel activation and measure peak inward sodium currents. The specific voltage steps and durations were optimized for each NaV subtype.

-

-

Data Analysis: Concentration-response curves were generated by applying increasing concentrations of this compound and measuring the inhibition of the peak sodium current. The IC50 values were calculated by fitting the data to a four-parameter logistic equation.

ADME Profile

A summary of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is presented below. These assays are crucial for predicting the pharmacokinetic behavior of a compound in vivo.

Table 2: In Vitro ADME and Physicochemical Properties of this compound

| Parameter | Assay | Result |

| Solubility | Aqueous Solubility (pH 7.4) | Data not publicly available |

| Permeability | Caco-2 Permeability | Data not publicly available |

| Metabolism | Human Liver Microsomal Stability | Data not publicly available |

| Transporters | P-gp Substrate/Inhibitor | Data not publicly available |

| Plasma Protein Binding | Human Plasma | High |

| CYP450 Inhibition | (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Data not publicly available |

| hERG Inhibition | Electrophysiology | Data not publicly available |

While specific quantitative data for many ADME parameters are not publicly available, the primary literature indicates that extensive ADME profiling was conducted.[2][3] It is noted that high plasma protein binding was a characteristic of this compound class.[4]

Plasma Protein Binding Assay Protocol (Equilibrium Dialysis)

-

Method: Equilibrium dialysis is a standard method to determine the fraction of a compound that binds to plasma proteins.

-

Procedure:

-

A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

-

The system is incubated at 37°C to allow the unbound compound to equilibrate across the membrane.

-

After equilibration, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

CYP450 Inhibition Assay Protocol (Fluorogenic)

-

Method: This assay assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

-

Procedure:

-

Human liver microsomes are incubated with a specific fluorogenic substrate for a particular CYP isoform and NADPH.

-

The test compound (this compound) is added at various concentrations.

-

The reaction is initiated and incubated at 37°C.

-

The formation of the fluorescent metabolite is measured over time using a plate reader.

-

The IC50 value is determined by comparing the rate of metabolite formation in the presence of the test compound to the control.

-

hERG Channel Inhibition Assay Protocol

-

Method: This assay evaluates the potential for a compound to block the hERG potassium channel, which is a critical indicator of potential cardiotoxicity.

-

Procedure:

-

Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing the hERG channel.

-

A specific voltage protocol is applied to elicit hERG currents.

-

The test compound is applied at various concentrations, and the inhibition of the hERG tail current is measured.

-

An IC50 value is determined from the concentration-response curve.

-

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by directly blocking the pore of the NaV1.7 channel, thereby inhibiting the influx of sodium ions into peripheral sensory neurons. This inhibition prevents the depolarization of the neuronal membrane and the subsequent generation and propagation of action potentials that transmit pain signals. The high selectivity for NaV1.7 over other NaV subtypes, particularly those expressed in the central nervous system and cardiac tissue, is a key feature of its design, aiming for a favorable safety profile. The proposed binding site for this class of sulfonamide inhibitors is on the voltage-sensor domain IV (VSD4) of the NaV1.7 channel.[4]

Conclusion

This compound is a highly potent and selective NaV1.7 inhibitor, as demonstrated by in vitro electrophysiological assays. Its characterization reveals a promising profile for a potential analgesic agent. The detailed methodologies and summarized data provided in this guide serve as a valuable resource for the scientific community engaged in pain research and the development of novel therapeutics targeting voltage-gated sodium channels. Further investigation into its comprehensive ADME and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

PF-06456384: A Deep Dive into its Sodium Channel Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of PF-06456384, a highly potent inhibitor of the voltage-gated sodium channel NaV1.7. Understanding the selectivity of a compound is paramount in drug development to predict its therapeutic window and potential off-target effects. This document summarizes the quantitative data on this compound's activity against a panel of human sodium channel isoforms, details the experimental methodologies used for these assessments, and provides visual representations of the compound's selectivity and the experimental workflow.

Core Data Presentation: this compound Selectivity Profile

The inhibitory activity of this compound against various human voltage-gated sodium channel (NaV) subtypes was determined using electrophysiological assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting the compound's remarkable potency and selectivity for NaV1.7.

| Sodium Channel Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 |

| hNaV1.7 | 0.01 * | - |

| hNaV1.1 | 314 | 31,400 |

| hNaV1.2 | 3 | 300 |

| hNaV1.3 | 6,440 | 644,000 |

| hNaV1.4 | 1,450 | 145,000 |

| hNaV1.5 | 2,590 | 259,000 |

| hNaV1.6 | 5.8 | 580 |

| hNaV1.8 | 26,000 | 2,600,000 |

Note: The IC50 for hNaV1.7 was determined by conventional patch-clamp electrophysiology. Other values were determined by automated electrophysiology[1].

Experimental Protocols

The determination of the IC50 values for this compound against the panel of human sodium channels was conducted using whole-cell patch-clamp electrophysiology. Given the high-throughput nature of selectivity profiling, automated patch-clamp systems, such as the IonWorks Quattro or PatchXpress, were likely employed. The general methodology is outlined below.

Cell Line Maintenance and Preparation

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the alpha subunit of each human sodium channel subtype (hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, and hNaV1.8) were used.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable channel expression. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Preparation for Electrophysiology: On the day of the experiment, cells were harvested using a non-enzymatic cell dissociation solution to ensure membrane integrity. The cells were then washed and resuspended in an extracellular solution at an appropriate density for the automated patch-clamp system.

Electrophysiological Recordings

-

System: Automated planar-array patch-clamp system (e.g., IonWorks Quattro). This system allows for simultaneous whole-cell recordings from multiple cells in a 384-well format.

-

Solutions:

-

Intracellular Solution (in mM): Composed to mimic the intracellular ionic environment, typically containing high potassium or cesium, and EGTA to chelate intracellular calcium. Example composition: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

Extracellular Solution (in mM): An isotonic solution designed to mimic the extracellular environment. Example composition: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

-

Voltage Protocol: A specific voltage-clamp protocol was applied to elicit sodium currents. This typically involves holding the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing step (e.g., to 0 mV) to activate the channels and elicit an inward sodium current. The specific parameters of the voltage protocol are optimized for each channel subtype to account for their differing gating kinetics.

-

Compound Application: this compound was prepared in a series of concentrations and applied to the cells. The effect of the compound on the peak sodium current was measured after a defined incubation period.

-

Data Analysis: The peak sodium current in the presence of different concentrations of this compound was measured and compared to the control (vehicle) current. The percentage of inhibition was calculated, and the data were fitted to a four-parameter logistic equation to determine the IC50 value for each sodium channel subtype.

Visualizations

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the typical workflow for assessing the selectivity profile of a compound like this compound using automated electrophysiology.

Caption: Automated electrophysiology workflow for NaV channel inhibitor profiling.

Selectivity Profile of this compound

This diagram visually represents the high selectivity of this compound for NaV1.7 over other sodium channel isoforms. The size of the node is inversely proportional to the IC50 value, illustrating the compound's high potency for NaV1.7.

Caption: this compound demonstrates potent and selective inhibition of NaV1.7.

References

The Role of PF-06456384 in Pain Pathway Investigation: A Technical Whitepaper

Abstract

The voltage-gated sodium channel NaV1.7 is a genetically validated, high-interest target for the development of novel, non-opioid analgesics. Its critical role in the initiation and propagation of action potentials within nociceptive neurons places it at the core of the pain signaling pathway. This technical guide delves into the utility of PF-06456384, a highly potent and selective NaV1.7 inhibitor, as a chemical probe for investigating this pathway. We will explore its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, including in vitro electrophysiology and in vivo models of nociception. This document is intended for researchers, scientists, and drug development professionals engaged in pain research and therapeutics.

Introduction: The NaV1.7 Channel as a Keystone in Pain Signaling

Voltage-gated sodium channels (VGSCs) are fundamental to the function of excitable cells.[1] Within the nervous system, they are responsible for the rising phase of the action potential, enabling rapid signal transmission. The human genome encodes nine distinct NaV channel isoforms (NaV1.1–1.9), with NaV1.7, NaV1.8, and NaV1.9 being preferentially expressed in the peripheral nervous system, particularly in the dorsal root ganglion (DRG) neurons that transmit pain signals.[1][2]

Compelling human genetic evidence has validated NaV1.7 as a crucial modulator of pain perception. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating inherited pain syndromes like inherited erythromelalgia. Conversely, rare loss-of-function mutations result in a congenital insensitivity to pain (CIP), where individuals cannot perceive noxious stimuli, without other significant neurological deficits.[3] This positions selective NaV1.7 inhibition as a promising therapeutic strategy for pain relief.

This compound was developed as a highly potent and selective tool compound to probe the function of NaV1.7.[4][5] Designed specifically for intravenous administration, it allows for precise control over exposure in preclinical studies aimed at understanding the direct effects of NaV1.7 blockade on pain signaling.[4][6]

This compound: A Potent and Selective NaV1.7 Inhibitor

This compound is a small molecule inhibitor that potently and selectively blocks the NaV1.7 channel. Its primary role in research is to enable the precise dissection of the NaV1.7 channel's function in various pain states.

Mechanism of Action

The fundamental mechanism of pain transmission, or nociception, begins at peripheral nerve endings. Upon encountering a noxious stimulus (e.g., heat, pressure, chemical irritant), nociceptors undergo a localized depolarization. The NaV1.7 channel, acting as a threshold channel, amplifies this initial depolarization. Once the membrane potential reaches a specific threshold, a large influx of sodium ions through NaV1.7 and other NaV channels triggers the generation of an action potential. This electrical signal then propagates along the sensory neuron to the spinal cord and ultimately to the brain, where it is interpreted as pain.

This compound exerts its effect by binding to the NaV1.7 channel and physically occluding the pore or stabilizing the channel in a non-conducting state. This inhibition prevents the influx of sodium ions, thereby dampening the amplification of the initial stimulus and preventing the generation and propagation of the action potential. This targeted blockade effectively mutes the pain signal at its origin.

Quantitative Data

The defining characteristic of this compound is its exceptional potency against the human NaV1.7 channel. While extensive preclinical profiling has been performed, specific quantitative data on selectivity and in vivo efficacy are not fully available in the public domain literature.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC₅₀ (nM) | Source |

|---|

| Human NaV1.7 | Electrophysiology | 0.01 |[5] |

Table 2: ADME & Pharmacokinetic Profile

| Parameter | Description | Value |

|---|---|---|

| Physicochemical Class | Zwitterion | Not specified |

| Clearance Mechanism | Primarily hepatic uptake via Organic Anion-Transporting Polypeptides (OATPs) | Not specified |

| Intended Route | Intravenous | [4][6] |

| In Vivo PK Data | Preclinical PK data has been generated in rats and dogs. | Specific parameters (CL, Vd, t½) not publicly available.[4] |

Experimental Protocols for Investigation

The characterization of a NaV1.7 inhibitor like this compound involves a tiered approach, moving from in vitro target engagement to in vivo functional outcomes.

In Vitro Electrophysiology Protocol

Patch-clamp electrophysiology is the gold standard for quantifying the potency and selectivity of ion channel inhibitors.[1][3]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human NaV1.7 channels and assess its activity against other NaV channel isoforms to establish selectivity.

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express the human NaV1.7 channel (encoded by the SCN9A gene). For selectivity screening, cell lines expressing other isoforms (e.g., NaV1.1, NaV1.2, NaV1.5, NaV1.8) are used.[3]

-

Recording Configuration: Whole-cell voltage-clamp mode using either manual or automated patch-clamp systems (e.g., QPatch, SyncroPatch).[1][3]

-

Solutions:

-

Voltage Protocol:

-

Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting, closed state.

-

A brief depolarizing voltage step (e.g., to 0 mV for 20 ms) is applied to elicit a peak inward sodium current.[2]

-

A baseline recording of the peak current is established.

-

Increasing concentrations of this compound are perfused over the cell.

-

The peak inward current is measured at each concentration after reaching steady-state block.

-

-

Data Analysis: The percentage of current inhibition at each compound concentration is calculated relative to the baseline. A concentration-response curve is plotted, and the data are fitted to a logistical function to determine the IC₅₀ value.

In Vivo Formalin Test Protocol

The formalin test is a widely used preclinical model of tonic, inflammatory pain that is sensitive to multiple classes of analgesics.[7][8][9] It produces a characteristic biphasic pain response.

-

Objective: To assess the analgesic efficacy of this compound in a model of persistent inflammatory pain.

-

Animal Models: Male Sprague-Dawley rats or Swiss Webster mice.

-

Procedure:

-

Habituation: Animals are individually placed in transparent observation chambers for at least 30-60 minutes to acclimate to the environment.[8]

-

Drug Administration: this compound or vehicle is administered (typically intravenously, given the compound's design) at a predetermined time before the formalin injection.

-

Nociceptive Challenge: A dilute solution of formalin (e.g., 2.5-5% in saline, 50 µL) is injected subcutaneously into the plantar surface of one hind paw.[8]

-

Behavioral Observation: Immediately after injection, the animal's behavior is recorded for up to 60-90 minutes.[10][11] The primary endpoints are the cumulative time spent licking or biting the injected paw or the number of flinches of the paw.[8][10]

-

-

Data Analysis: The observation period is divided into two distinct phases:

-

Phase I (Early/Acute Phase): Typically 0-5 minutes post-injection. This phase reflects the direct chemical activation of peripheral nociceptors.[9][12]

-

Phase II (Late/Tonic Phase): Typically 15-60 minutes post-injection. This phase is associated with central sensitization in the spinal cord and ongoing inflammatory responses.[9][12]

-

The total time spent licking/biting or the number of flinches is quantified for each phase. The effects of this compound are compared to the vehicle-treated group to determine if there is a statistically significant reduction in pain behaviors.

-

Discussion and Future Directions

This compound serves as an invaluable chemical probe due to its exceptional potency and selectivity for NaV1.7. Its use in the preclinical setting allows for the clear investigation of the consequences of NaV1.7 channel blockade. The data generated from the experimental protocols described above are crucial for validating the role of NaV1.7 in specific pain modalities.

However, the broader field of NaV1.7 inhibitor development has faced significant challenges in translating robust preclinical efficacy into clinical success. While this compound was designed as a preclinical tool, these challenges are relevant to its application. Factors such as pharmacokinetics, target engagement at the nerve ending, and the potential for other sodium channel subtypes to compensate for NaV1.7 blockade in different pain states are areas of active investigation.[13][14]

Future work utilizing probes like this compound will be essential to further delineate which pain conditions are most dependent on NaV1.7 and to understand the exposure levels required at the target site to produce meaningful analgesia. This knowledge is critical for guiding the design and development of the next generation of NaV1.7-targeted therapeutics.

References

- 1. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [nanion.de]

- 3. benchchem.com [benchchem.com]

- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 11. mjms.modares.ac.ir [mjms.modares.ac.ir]

- 12. criver.com [criver.com]

- 13. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs | eLife [elifesciences.org]

- 14. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the binding site and mechanism of action for PF-06456384, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pain therapeutics, ion channel pharmacology, and structural biology.

Executive Summary

Voltage-gated sodium channel NaV1.7 has emerged as a critical target for the development of novel analgesics due to its pivotal role in human pain signaling. This compound is a member of the sulfonamide class of inhibitors that demonstrate high selectivity for NaV1.7. This document elucidates the structural basis for this selectivity, detailing the binding site on the fourth voltage-sensing domain (VSD4) of the channel. Through a synthesis of publicly available structural and pharmacological data, we present the key molecular interactions, the mechanism of state-dependent inhibition, and the experimental protocols utilized to characterize such compounds.

The NaV1.7 Channel and the VSD4 Binding Site

The NaV1.7 channel is a transmembrane protein responsible for the initiation and propagation of action potentials in sensory neurons. It is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain form a voltage-sensing domain (VSD), which detects changes in membrane potential, while the S5-S6 segments form the ion pore.

This compound and related sulfonamide inhibitors target a unique allosteric site on the VSD of domain IV (VSD4).[1][2][3] This binding site is located at the extracellular interface of the S1-S2 and S3-S4 helices of VSD4.[4] The selectivity of these compounds for NaV1.7 over other sodium channel isoforms is conferred by non-conserved amino acid residues within this pocket.[2]

Structural studies, including cryo-electron microscopy (cryo-EM), have revealed the precise interactions between sulfonamide inhibitors and VSD4.[1][3][5][6][7][8] A key interaction involves the anionic sulfonamide group of the inhibitor and the fourth arginine gating charge (R4) on the S4 helix of VSD4.[1][2][3] This interaction is crucial for the inhibitor's ability to trap the VSD4 in an activated conformation.[1][2][3]

Mechanism of Action: VSD4 Trapping

The binding of this compound and its analogs to VSD4 is state-dependent, with a higher affinity for the activated state of the voltage sensor.[2][9] The mechanism of inhibition involves the following steps:

-

Depolarization and VSD4 Activation: Upon membrane depolarization, the S4 helix of VSD4 undergoes an outward conformational change, moving the positively charged arginine residues, including R4.

-

Inhibitor Binding: In its activated state, the VSD4 presents a binding pocket that is recognized by the sulfonamide inhibitor. The inhibitor binds to this site, forming key interactions with R4 and other residues on the S2 and S3 helices.[1][2]

-

VSD4 Trapping: The binding of the inhibitor stabilizes the activated conformation of VSD4, effectively "trapping" it in this state.[1][2][3]

-

Stabilization of the Inactivated State: The trapping of VSD4 in its activated state allosterically stabilizes the inactivated state of the NaV1.7 channel pore, preventing the influx of sodium ions and thereby inhibiting neuronal firing.[1][3]

This mechanism of action is distinct from that of local anesthetics and other non-selective sodium channel blockers that physically occlude the pore. The state-dependent nature of VSD4 binders contributes to their selectivity and potentially more favorable side-effect profiles.

References

- 1. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualising inhibition of the Nav1.7 pain channel [esrf.fr]

- 3. elifesciences.org [elifesciences.org]

- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | Sciety [sciety.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of PF-06456384 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways. While extensive SAR data on a wide range of this compound analogs is not publicly available, this document synthesizes information on this compound itself, discusses the SAR of the broader class of aryl sulfonamide NaV1.7 inhibitors, and provides detailed experimental protocols relevant to their evaluation.

Introduction to this compound and NaV1.7

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a critical role in the generation and propagation of action potentials in response to noxious stimuli. Genetic studies have validated NaV1.7 as a crucial target for pain therapeutics; loss-of-function mutations are associated with a congenital inability to experience pain, while gain-of-function mutations lead to debilitating pain syndromes.

This compound is a potent and selective NaV1.7 inhibitor developed by Pfizer, with a reported IC50 of 0.01 nM, designed for intravenous administration.[1] Despite its remarkable in vitro potency, the translation to in vivo efficacy has been challenging, a phenomenon observed with other NaV1.7 inhibitors as well.[2] This has been partly attributed to high plasma protein binding, which limits the free concentration of the drug at the target site.[3] Understanding the SAR of this compound and its analogs is crucial for designing new compounds with improved pharmacokinetic and pharmacodynamic profiles.

Core Structure of this compound

The chemical structure of this compound is characterized by a central aryl sulfonamide core, a common feature among many selective NaV1.7 inhibitors. Key structural components likely contributing to its high affinity and selectivity include the specific arrangement of aromatic rings, the sulfonamide linker, and the basic amine moiety.

Structure-Activity Relationship of Aryl Sulfonamide NaV1.7 Inhibitors

While specific data on a series of this compound analogs is limited in the public domain, the SAR of the broader class of aryl sulfonamide NaV1.7 inhibitors has been explored in several studies. The following table summarizes general SAR trends observed in related series of compounds.

| Modification Area | Observation | Impact on Activity |

| Aryl Group (Sulfonamide side) | Substitution with electron-withdrawing groups (e.g., trifluoromethyl) is often beneficial. | Increased potency |

| Sulfonamide Linker | The sulfonamide moiety is critical for activity and appears to interact with key residues in the NaV1.7 channel. | Essential for binding |

| Central Aromatic Core | The nature and substitution pattern of the central ring system influence both potency and selectivity. | Modulates potency and selectivity |

| Basic Amine Moiety | A basic nitrogen is generally required for activity, likely involved in a key ionic interaction with the channel. | Essential for potency |

| Lipophilicity | Increasing lipophilicity can enhance potency but may also increase plasma protein binding and reduce selectivity. | Potency vs. Pharmacokinetics trade-off |

Quantitative Data on this compound and Related Compounds

The following tables present available quantitative data for this compound and other relevant NaV1.7 inhibitors to provide context for its potency and selectivity.

Table 1: In Vitro Potency of this compound against NaV Channel Subtypes

| Compound | Target | IC50 (nM) |

| This compound | hNaV1.7 | 0.01 |

| This compound | hNaV1.1 | 1,500 |

| This compound | hNaV1.2 | >10,000 |

| This compound | hNaV1.3 | >10,000 |

| This compound | hNaV1.4 | 2,600 |

| This compound | hNaV1.5 | 26,000 |

| This compound | hNaV1.6 | >10,000 |

| This compound | hNaV1.8 | 6,400 |

Data compiled from publicly available sources.

Table 2: Comparison of Potency of Different Aryl Sulfonamide NaV1.7 Inhibitors

| Compound | hNaV1.7 IC50 (nM) |

| This compound | 0.01 |

| PF-05089771 | 11 |

| GDC-0310 | 17 |

| AMG-8379 | 160 |

This table provides a comparative overview; assay conditions may vary between studies.

Experimental Protocols

Electrophysiology Assay for NaV1.7 Inhibition

Objective: To determine the inhibitory potency (IC50) of test compounds on human NaV1.7 channels.

Cell Line: HEK293 cells stably expressing the human NaV1.7 channel.

Method: Whole-cell patch-clamp electrophysiology.

Procedure:

-

Cell Culture: HEK293-hNaV1.7 cells are cultured in standard medium (e.g., DMEM with 10% FBS) and passaged regularly.

-

Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

-

Patch-Clamp Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope.

-

Whole-cell configuration is established using borosilicate glass pipettes with a resistance of 2-4 MΩ.

-

Cells are held at a holding potential of -120 mV.

-

NaV1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.

-

-

Compound Application: Test compounds are dissolved in DMSO to create stock solutions and then diluted in the external solution to the final desired concentrations. The solutions are perfused into the recording chamber.

-

Data Analysis: The peak inward current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

Plasma Protein Binding Assay

Objective: To determine the fraction of the test compound that is bound to plasma proteins.

Method: Equilibrium Dialysis.

Procedure:

-

Preparation: A semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa) is placed in a dialysis unit, separating a plasma compartment from a buffer compartment.

-

Compound Spiking: The test compound is added to pooled human plasma at a known concentration.

-

Dialysis: The plasma containing the test compound is placed in the plasma compartment, and a protein-free buffer (e.g., phosphate-buffered saline) is placed in the buffer compartment.

-

Equilibrium: The dialysis unit is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

-

Sampling: Samples are taken from both the plasma and buffer compartments.

-

Quantification: The concentration of the test compound in both samples is determined using a sensitive analytical method, typically LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer compartment to the concentration in the plasma compartment.

Visualizations

Caption: Simplified signaling pathway of pain perception involving the NaV1.7 channel and the inhibitory action of this compound.

Caption: A representative experimental workflow for the evaluation of NaV1.7 inhibitors.

Caption: Logical flow of a structure-activity relationship (SAR) study for NaV1.7 inhibitors.

Conclusion

This compound stands as a testament to the potential of targeting NaV1.7 for the development of novel analgesics, with its exceptional in vitro potency and selectivity. However, the challenges encountered in translating this to in vivo efficacy underscore the complexities of drug development. The insights gained from the SAR of the broader class of aryl sulfonamide inhibitors provide a valuable framework for the design of next-generation NaV1.7-targeted therapies. Future efforts will likely focus on optimizing the pharmacokinetic properties, particularly reducing plasma protein binding, while maintaining high potency and selectivity. The continued exploration of the chemical space around the aryl sulfonamide core, guided by robust SAR studies and detailed in vitro and in vivo characterization, holds promise for the eventual delivery of a safe and effective non-opioid pain therapeutic.

References

- 1. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacological Profile of PF-06456384: A Potent and Selective NaV1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in the field of analgesia.

Core Pharmacological Properties

This compound is a small molecule designed for intravenous administration that demonstrates exceptional potency and selectivity for the NaV1.7 sodium channel, a genetically validated target for pain.[1][2][3] Inhibition of NaV1.7 is a promising therapeutic strategy for a variety of pain states, as this channel plays a crucial role in the generation and propagation of action potentials in nociceptive neurons.

Mechanism of Action

This compound exerts its analgesic effects by directly blocking the NaV1.7 channel, thereby reducing the excitability of sensory neurons involved in pain transmission. Voltage-gated sodium channels are essential for the rising phase of the action potential. By inhibiting NaV1.7, this compound effectively dampens the pain signals sent to the central nervous system. The binding of this compound is state-dependent, showing a preference for the inactivated state of the channel.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document details its mechanism of action, summarizes its in vitro pharmacological effects, and provides established experimental protocols for its characterization, making it an essential resource for researchers studying NaV1.7 channel gating and developing novel analgesics.

Core Concepts: Targeting NaV1.7 for Pain

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals. Its preferential expression in peripheral sensory neurons and its role in setting the threshold for action potential generation have made it a key target for the development of new pain therapies. This compound has emerged as a valuable chemical probe for elucidating the intricate mechanisms of NaV1.7 channel gating.

Quantitative Analysis of this compound Activity

This compound is distinguished by its exceptional potency and selectivity for NaV1.7. The following table summarizes the available quantitative data on its inhibitory activity against various sodium channel subtypes.

| Channel Subtype | IC50 (nM) | Species | Cell Line | Assay Type | Reference |

| NaV1.7 | 0.01 | Human | HEK293 | Electrophysiology | [1] |

| NaV1.2 | 5.8 | Human | HEK293 | Electrophysiology | |

| NaV1.3 | < 0.1 | Human | HEK293 | Electrophysiology | |

| NaV1.5 | 26,000 | Human | HEK293 | Electrophysiology | |

| NaV1.6 | Not specified | Human | HEK293 | Electrophysiology | |

| NaV1.8 | 6,400 | Human | HEK293 | Electrophysiology |

Note: Data regarding the specific effects of this compound on the voltage-dependence of activation and inactivation (V1/2 shifts) are not publicly available in the reviewed literature. Such data is typically found in the primary publication, which was not accessible for this review.

Mechanism of Action: Voltage-Sensor Trapping

This compound exerts its inhibitory effect through a "voltage-sensor trapping" mechanism. It selectively binds to the voltage-sensor domain of the fourth subunit (VSD4) of the NaV1.7 channel. This interaction stabilizes the channel in a non-conducting state, thereby preventing the conformational changes required for channel opening and subsequent action potential propagation.

Caption: Mechanism of this compound action on NaV1.7.

Experimental Protocols

The following protocols provide a framework for the electrophysiological characterization of this compound and other NaV1.7 inhibitors.

Cell Culture and Transfection

HEK293 or CHO cells stably expressing human NaV1.7 are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Selection: A suitable selection antibiotic (e.g., G418 or puromycin) should be included to maintain a stable population of expressing cells.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating for Electrophysiology: For patch-clamp experiments, cells are plated onto glass coverslips pre-coated with an appropriate substrate (e.g., poly-D-lysine) to promote adhesion.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

This is the gold-standard method for studying the effects of compounds on ion channel gating.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium is used to block potassium channels).

-

-

Recording Equipment: A standard patch-clamp amplifier and data acquisition system are required.

-

Pipettes: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

General Procedure:

-

Establish a whole-cell recording configuration on a NaV1.7-expressing cell.

-

Record baseline currents in the absence of the compound.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record currents in the presence of the compound until a steady-state effect is observed.

-

Voltage-Clamp Protocols

Specific voltage protocols are used to investigate the effects on different channel states.

-

Voltage-Dependence of Activation:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).

-

Measure the peak inward current at each voltage step.

-

Convert peak currents to conductance (G) and plot G as a function of voltage. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

-

-

Voltage-Dependence of Steady-State Inactivation:

-

Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to 0 mV) for a sufficient duration (e.g., 500 ms) to allow channels to inactivate.

-

Immediately following the pre-pulse, apply a test pulse to a potential that elicits a maximal inward current (e.g., 0 mV).

-

Measure the peak inward current during the test pulse.

-

Normalize the peak currents to the maximum current and plot as a function of the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).

-

Caption: Experimental workflow for NaV1.7 characterization.

Logical Framework for Data Interpretation

The data obtained from these experiments can be used to build a logical understanding of how this compound modulates NaV1.7 channel function.

Caption: Logical flow from molecular action to potential effect.

Conclusion

This compound is a powerful and selective tool for investigating the gating mechanisms of the NaV1.7 channel. Its high potency and specific mechanism of action make it an invaluable probe for dissecting the role of VSD4 in channel function. The experimental protocols outlined in this guide provide a robust framework for characterizing the effects of this compound and other novel NaV1.7 inhibitors, thereby advancing our understanding of pain pathophysiology and aiding in the development of next-generation analgesics.

References

Methodological & Application

Application Notes for PF-06456384 Electrophysiology Studies

Introduction

PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This channel is a genetically validated target for pain, and its inhibition is a promising therapeutic strategy for a variety of pain states.[4] Electrophysiological studies, particularly using the patch clamp technique, are essential for characterizing the potency, selectivity, and mechanism of action of NaV1.7 inhibitors like this compound. These notes provide an overview of the key electrophysiological properties of this compound and protocols for its characterization.

Mechanism of Action

This compound exhibits state-dependent inhibition of NaV1.7, meaning it preferentially binds to and blocks the channel in its inactivated states over the resting state. This is a common feature of many NaV channel blockers and is thought to contribute to their efficacy in pathological conditions where neurons are hyperexcitable. The state-dependent nature of the block can be characterized by specific voltage protocols in whole-cell patch clamp recordings.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on NaV1.7

| Species | Patch Clamp Method | IC50 (nM) | Reference |

| Human | Conventional Patch Clamp | 0.01 | [1][2] |

| Human | PatchExpress Electrophysiology | 0.58 | [1] |

| Mouse | Conventional Patch Clamp | <0.1 | [1] |

| Rat | Conventional Patch Clamp | 75 | [1] |

Table 2: Selectivity of this compound for Human NaV Channel Subtypes

| NaV Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 (IC50 = 0.01 nM) | Reference |

| NaV1.1 | 314 | >31,400 | [1] |

| NaV1.2 | 3 | 300 | [1] |

| NaV1.3 | 6,440 | >644,000 | [1] |

| NaV1.4 | 1,450 | >145,000 | [1] |

| NaV1.5 | 2,590 | >259,000 | [1] |

| NaV1.6 | 5.8 | 580 | [1] |

| NaV1.8 | 26,000 | >2,600,000 | [1] |

Experimental Protocols

1. Cell Culture

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human NaV1.7 (hNaV1.7) are recommended.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For recording, cells are plated on glass coverslips coated with an adhesion promoter such as poly-D-lysine.

2. Electrophysiological Recordings (Whole-Cell Patch Clamp)

-

General Setup: Recordings can be performed using either a manual or an automated patch clamp system.

-

Electrodes: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

3. Voltage Clamp Protocols

The following are example voltage protocols to characterize the effects of this compound on NaV1.7 currents.

-

Protocol 1: Tonic Block (Resting State Inhibition)

-

Holding Potential: -120 mV (to ensure most channels are in the resting state).

-

Test Pulse: Depolarize to 0 mV for 20 ms to elicit peak inward current.

-

Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

-

Procedure: Record baseline currents, then perfuse with increasing concentrations of this compound and measure the reduction in peak current amplitude.

-

-

Protocol 2: Use-Dependent Block (Inactivated State Inhibition)

-

Holding Potential: -90 mV (a more physiological resting potential where a fraction of channels are in the inactivated state).

-

Pulse Train: Apply a train of depolarizing pulses to 0 mV for 5-10 ms at a higher frequency (e.g., 10 Hz).

-

Procedure: Measure the progressive reduction in peak current amplitude during the pulse train in the absence and presence of this compound.

-

-

Protocol 3: Steady-State Inactivation

-

Holding Potential: -120 mV.

-

Conditioning Pre-pulse: Apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -10 mV in 10 mV increments).

-

Test Pulse: Following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of available channels.

-

Procedure: Plot the normalized peak current as a function of the pre-pulse potential to generate a steady-state inactivation curve. Compare the voltage at which half the channels are inactivated (V1/2) in the absence and presence of this compound. A hyperpolarizing shift in V1/2 indicates preferential binding to the inactivated state.

-

4. Data Analysis

-

IC50 Determination: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with a Hill equation to determine the IC50 value.

-

Use-Dependence: Quantify the degree of use-dependent block by comparing the inhibition of the first and last pulses in a train.

-

Steady-State Inactivation Analysis: Fit the steady-state inactivation data with a Boltzmann function to determine the V1/2 of inactivation.

Visualizations

References

- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]

- 4. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of PF-06456384 in In Vivo Pain Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key mediator in pain signaling pathways.[1][2] Developed as a potential analgesic, its high in vitro affinity for NaV1.7 has prompted investigation into its efficacy in preclinical in vivo pain models. These application notes provide a comprehensive overview of this compound, including its mechanism of action, a summary of its performance in in vivo studies, and detailed protocols for relevant experimental models. The information presented is intended to guide researchers in the potential application and interpretation of results related to this compound and other selective NaV1.7 inhibitors.

Mechanism of Action: Targeting NaV1.7 in Pain Pathways

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive (pain-sensing) neurons. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons and has been genetically validated in humans as a critical component of the pain signaling pathway.[3] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.

This compound exerts its effects by selectively binding to the NaV1.7 channel, thereby blocking the influx of sodium ions. This inhibition raises the threshold for action potential generation in nociceptors, effectively dampening the transmission of pain signals from the periphery to the central nervous system. The high selectivity of this compound for NaV1.7 over other sodium channel subtypes (e.g., those in cardiac and central nervous system tissues) is intended to minimize off-target side effects.

In Vivo Efficacy Data

Despite its high in vitro potency, this compound has demonstrated a notable lack of efficacy in preclinical in vivo pain models. Specifically, it was reported to have no significant analgesic effect in the mouse formalin test.[3] This disconnect between in vitro and in vivo performance is a recognized challenge in the development of NaV1.7 inhibitors. Several studies suggest that the lack of in vivo efficacy for compounds like this compound may be attributed to high plasma protein binding, which severely limits the concentration of the free, unbound drug available to engage the NaV1.7 target at the nerve terminals.[4]

Table 1: Summary of In Vivo Efficacy Data for this compound

| Pain Model | Species | Route of Administration | Dose Range | Outcome | Reference |

| Formalin Test | Mouse | Not Specified | Not Specified | No significant analgesic effect | [3] |

Experimental Protocols

While this compound itself showed limited efficacy, the formalin test remains a standard and valuable model for assessing the potential of NaV1.7 inhibitors in persistent pain. The test produces a biphasic nociceptive response, with the first phase representing direct chemical activation of nociceptors and the second phase involving an inflammatory component.

Representative Protocol: Mouse Formalin Test

This protocol is a representative method for evaluating NaV1.7 inhibitors and is based on established procedures.[5][6][7][8]

Objective: To assess the analgesic efficacy of a test compound on nociceptive behaviors induced by intraplantar injection of formalin.

Materials:

-

Male C57BL/6 mice (or other standard strain), 8-10 weeks old

-

Test compound (e.g., this compound) dissolved in an appropriate vehicle

-

Vehicle control

-

Positive control (e.g., morphine)

-

Formalin solution (e.g., 2.5% in saline)

-

Observation chambers (Plexiglas cylinders)

-

Microsyringes for drug administration and formalin injection

-

Timer

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. Place each mouse in an individual observation chamber for a 15-30 minute habituation period.

-

Compound Administration: Administer the test compound, vehicle, or positive control at the desired dose and route (e.g., intravenous, intraperitoneal, oral). The timing of administration should be based on the known pharmacokinetic profile of the compound to ensure peak concentration during the test.

-

Formalin Injection: At the predetermined time point post-compound administration, briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

-

Observation and Scoring: Immediately after the formalin injection, return the mouse to the observation chamber and start the timer. Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.

-

-

Data Analysis: Calculate the total time spent in nociceptive behaviors for each phase for each animal. Compare the mean scores of the compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking/biting time indicates an analgesic effect.

Expected Outcome for this compound: Based on published findings, administration of this compound is not expected to produce a significant reduction in nociceptive behaviors in either Phase 1 or Phase 2 of the formalin test when compared to vehicle control.[3]

Discussion and Implications for Researchers

The case of this compound serves as a critical example of the complexities in translating potent in vitro activity to in vivo analgesic efficacy for NaV1.7 inhibitors. Researchers and drug development professionals should consider the following:

-

Pharmacokinetics and Target Engagement: For highly protein-bound compounds, achieving sufficient unbound plasma and tissue concentrations is paramount for efficacy. Future studies with NaV1.7 inhibitors should prioritize detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict the required exposure for target engagement.

-

Utility as a Chemical Probe: While this compound may not be a viable in vivo analgesic, its high potency and selectivity make it a valuable chemical probe for in vitro studies.[1] It can be used to investigate the role of NaV1.7 in isolated neurons, study channel biophysics, and validate new in vitro assays.

-

Model Selection: The lack of efficacy in the formalin test highlights the need for careful consideration of preclinical models. While this model is robust, testing in multiple models, including those for neuropathic and mechanically-induced pain, may provide a more complete picture of a compound's potential.

References